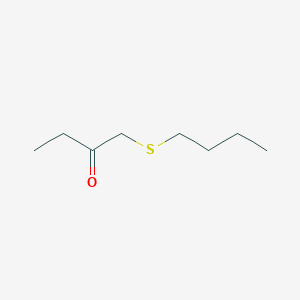
1-(Butylsulfanyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an acetamide group, which is a functional group derived from acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide typically involves the condensation of pyridine-2-carbaldehyde with 2-aminoethylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide stands out due to its unique structure and properties. Similar compounds may include other pyridine derivatives or acetamide-containing molecules, each with their own distinct characteristics and applications.
Article on 1-(Butylsulfanyl)butan-2-one
Propriétés
Numéro CAS |
872313-24-1 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
1-butylsulfanylbutan-2-one |
InChI |
InChI=1S/C8H16OS/c1-3-5-6-10-7-8(9)4-2/h3-7H2,1-2H3 |
Clé InChI |
CTEPXXAAQFEXPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
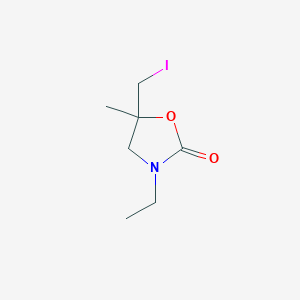
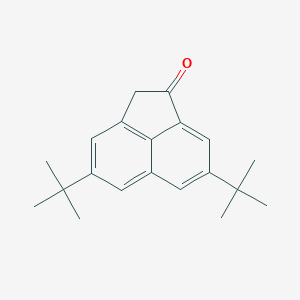
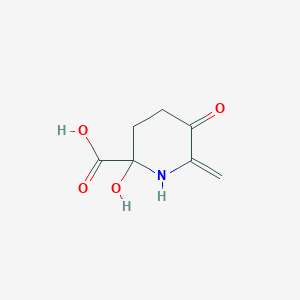
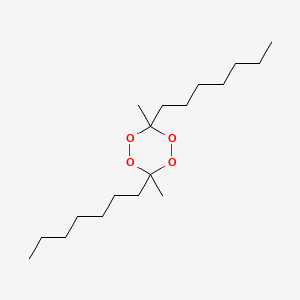
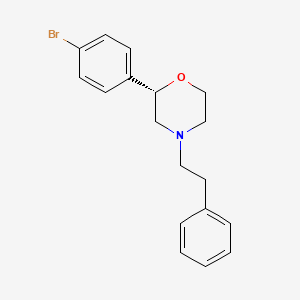
![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)

